3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a thiazepane ring, a chlorophenyl group, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.
Attachment of the Pyridinone Moiety: This is usually done via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Selection: Using highly efficient catalysts to speed up reactions and reduce by-products.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to enhance reaction efficiency.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol under appropriate conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazepane rings and their derivatives.
Biology
Biologically, 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the thiazepane ring could interact with specific amino acid residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
- 3-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is unique due to the specific positioning of the chlorophenyl group and the presence of the thiazepane ring
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIVJOSNFDMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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